2,6-Bis(trifluoromethyl)piperidine hydrochloride
Description
Properties
Molecular Formula |
C7H10ClF6N |
|---|---|
Molecular Weight |
257.60 g/mol |
IUPAC Name |
2,6-bis(trifluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H9F6N.ClH/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13;/h4-5,14H,1-3H2;1H |
InChI Key |
QWCGHRBBNWYCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(C1)C(F)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)piperidine hydrochloride typically involves the introduction of trifluoromethyl groups into the piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. For example, the use of trifluoromethyl iodide in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes controlled oxidation and reduction to yield functionalized derivatives:
Key findings:
-
Radical trifluoromethylation introduces CF₃ groups into the piperidine framework, enhancing electronic effects.
-
Hydrogenation preserves stereochemistry, favoring cis-configured products due to steric and electronic effects of CF₃ groups .
Stereoselective Aldol Reactions
The compound participates in stereodivergent aldol reactions via enolate intermediates:
Mechanistic Insights :
-
Chelation-controlled pathways (e.g., LiHMDS in THF) favor 3,7-syn products via cyclic transition state TS-A (Figure 1) .
-
Non-chelated pathways (e.g., HMPA additive) shift selectivity to 3,7-anti products via dipole-stabilized transition state TS-C .
| Solvent System | Additive | Major Product | Diastereoselectivity |
|---|---|---|---|
| THF | None | 3,7-syn | >95% |
| THF:HMPA (5:1) | HMPA | 3,7-anti | 82% |
Applications include synthesizing fluorinated β-hydroxy carbonyl motifs for drug discovery .
Coupling and Functionalization Reactions
The piperidine core engages in cross-coupling and amination:
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acid, THF | 2-Aryl-5-fluoropiperidines | 51–75% | |
| Amination | NH₃, POBr₃, DMF | Pyridin-4(1H)-one derivatives | 65% |
Critical observations:
-
CF₃ groups enhance electrophilicity at the 2- and 6-positions, directing regioselectivity .
-
Steric hindrance from CF₃ limits overfunctionalization, ensuring mono-substitution in aminations .
Stability and Side Reactions
Under acidic or basic conditions, the compound exhibits retro-aldol decomposition:
| Condition | Observation | Source |
|---|---|---|
| LDA, THF | Retro-aldol cleavage to benzaldehyde | |
| HCl (aq.) | Hydrolysis to trifluoromethyl ketone |
Safety note: Releases irritant gases (e.g., HF) under thermal stress .
Scientific Research Applications
2,6-Bis(trifluoromethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and electronic differences between 2,6-Bis(trifluoromethyl)piperidine hydrochloride and related compounds:
Key Observations:
- Electron-Withdrawing Effects : The CF₃ groups in the target compound provide stronger electron withdrawal than trichloromethyl (CCl₃) in 2,6-Bis(trichloromethyl)pyridine, leading to lower basicity compared to pyridine derivatives .
- Steric Bulk : Trifluoromethyl groups are less bulky than tetramethyl substituents (e.g., in 2,2,6,6-Bis(tetramethylpiperidine)zinc complexes), reducing steric hindrance in reactions .
- Solubility: The hydrochloride salt form improves water solubility compared to non-ionic analogs like 2,6-Bis(trichloromethyl)pyridine, which is dissolved in organic solvents (toluene/THF) .
Physicochemical Properties
- Basicity : The CF₃ groups decrease the pKa of the piperidine nitrogen, making the hydrochloride salt more stable than analogs like 3-ethyl-2,6-diphenylpiperidin-4-one hydrochloride, where electron-donating substituents (e.g., phenyl) increase basicity .
- Thermal Stability: Symmetrical substitution (2,6-positions) in the target compound likely enhances thermal stability compared to asymmetrical derivatives like 4-(2-Fluoro-4-nitrophenoxy)piperidine HCl .
Biological Activity
2,6-Bis(trifluoromethyl)piperidine hydrochloride, a compound known for its unique trifluoromethyl substituents, has garnered attention in various fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1807891-17-3
- Molecular Formula : C8H8F6N·HCl
- Molecular Weight : Approximately 239.61 g/mol
The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptors : It may act as a ligand for specific neurotransmitter receptors, influencing signaling pathways associated with neurotransmission.
- Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular functions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
These findings indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells through distinct mechanisms.
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may exert neuroprotective effects. In animal models of neurodegeneration:
- The compound demonstrated a significant reduction in neuronal cell death.
- It was effective in ameliorating symptoms associated with neuroinflammation .
Case Studies
- Study on MDA-MB-231 Cells :
-
Neuroprotective Study in Rodents :
- In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Behavioral tests indicated enhanced memory retention compared to control groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Bis(trifluoromethyl)piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves trifluoromethylation of piperidine derivatives using reagents like (trifluoromethyl)copper complexes or trifluoromethyltrimethylsilane (TMSCF₃) under inert atmospheres. Key steps include alkylation or nucleophilic substitution at the 2- and 6-positions of the piperidine ring. Optimization may require adjusting temperature (e.g., −78°C to room temperature), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants to minimize byproducts .
- Validation : Monitor reaction progress via TLC or GC-MS. Confirm final product purity using NMR (¹H/¹³C/¹⁹F) and elemental analysis .
Q. What safety protocols should be followed when handling this compound?
- Handling : Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact. Avoid inhalation by working in well-ventilated areas. Static discharge risks necessitate grounded equipment .
- Storage : Store in sealed containers under inert gas (argon or nitrogen) at −20°C in a desiccator to prevent hydrolysis or degradation. Compatibility testing with storage materials (e.g., glass vs. certain plastics) is critical .
Q. How can the purity and identity of this compound be confirmed in a research setting?
- Analytical Techniques :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) and UV detection at 210–254 nm. Compare retention times against certified reference standards .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine and fluorine .
- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integration and chemical shifts (typically δ −60 to −70 ppm) .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving the crystal structure of this compound?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. For challenging crystals (e.g., twinned or small), synchrotron sources improve resolution .
- Refinement : Employ SHELXL for structure solution, incorporating anisotropic displacement parameters for fluorine atoms. Address disorder in trifluoromethyl groups using PART instructions .
- Validation : Check for R-factor convergence (<5%), reasonable bond lengths (C-F ≈ 1.33 Å), and Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How can researchers profile and quantify impurities in this compound during pharmaceutical development?
- Impurity Identification :
- LC-MS/MS : Detect trace impurities (e.g., dehydrohalogenation byproducts) using targeted MRM transitions. Compare fragmentation patterns to synthetic standards .
- NMR Spiking : Add suspected impurities (e.g., des-trifluoromethyl analogs) to the sample and monitor signal splitting in ¹H NMR .
- Quantification : Use HPLC with external calibration curves for impurities. Limit of quantification (LOQ) should align with ICH guidelines (e.g., ≤0.1% w/w) .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Receptor Binding Assays : Screen for activity against GPCRs or ion channels (e.g., serotonin or dopamine receptors) using radioligand displacement assays. IC₅₀ values can guide structure-activity relationship (SAR) studies .
- Cytotoxicity Testing : Use MTT assays in HEK-293 or HepG2 cells to assess viability at varying concentrations (1–100 µM). Include positive controls (e.g., cisplatin) and validate via flow cytometry .
- Metabolic Stability : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS. Calculate intrinsic clearance (CLᵢₙₜ) to predict in vivo behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
